BHPI

Übersicht

Beschreibung

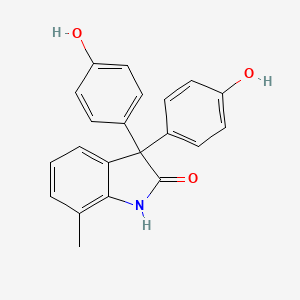

BHPI, also known as 3,3-bis(4-Hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, is a potent inhibitor of estrogen receptor alpha (ERα). This compound is known for its ability to block nuclear estrogen–ERα-regulated gene expression effectively. This compound triggers sustained ERα-dependent activation of the endoplasmic reticulum stress sensor, notably the unfolded protein response, and consistently inhibits protein synthesis .

Vorbereitungsmethoden

Die Synthese von BHPI umfasst mehrere Schritte, beginnend mit der Herstellung der Indolonkernstruktur. Die synthetische Route umfasst typischerweise die folgenden Schritte:

Bildung des Indolonkernes: Der Indolonkern wird durch eine Cyclisierungsreaktion unter Verwendung eines geeigneten Vorläufers synthetisiert.

Funktionalisierung: Der Indolonkern wird dann an den 3,3-Positionen mit Hydroxyphenylgruppen funktionalisiert.

Methylierung: Der letzte Schritt beinhaltet die Methylierung des Indolonkernes, um die Methylgruppe an der 7-Position einzuführen

Analyse Chemischer Reaktionen

Activation of the Unfolded Protein Response (UPR)

BHPI triggers hyperactivation of all three arms of the UPR through calcium-mediated endoplasmic reticulum (EnR) stress:

-

PERK-eIF2α pathway :

-

IRE1α and ATF6α pathways :

Key Data :

| Pathway | Activation Time | Effect on Protein Synthesis | Source |

|---|---|---|---|

| PERK-eIF2α | 30 min | 80–90% inhibition | |

| IRE1α-XBP1 | 1–2 hr | Sustained UPR activation | |

| ATF6α | 1–2 hr | Cleavage to p50-ATF6α |

Calcium Signaling and PLCγ Activation

This compound rapidly mobilizes calcium from EnR stores via phospholipase Cγ (PLCγ):

-

PLCγ phosphorylation : this compound induces Tyr783 phosphorylation of PLCγ within 5 minutes .

-

IP3 production : IP3 levels increase 3-fold within 10 minutes, opening EnR IP3R channels and depleting luminal Ca²⁺ .

Mechanistic Cascade :

-

This compound binds ERα → PLCγ activation → IP3 synthesis.

-

IP3 opens EnR Ca²⁺ channels → cytosolic Ca²⁺ surge.

-

ATP depletion via futile Ca²⁺ cycling → AMPK activation → eEF2 phosphorylation .

Calcium Flux Data :

| Parameter | Change After this compound Treatment | Source |

|---|---|---|

| Cytosolic Ca²⁺ | 4.5-fold increase | |

| EnR Ca²⁺ depletion | 70–80% reduction |

Interaction with Estrogen Receptor α (ERα)

This compound binds ERα’s ligand-binding domain (LBD), altering its conformation and activity:

-

Protease sensitivity : this compound-treated ERα LBD shows a unique 15-kDa cleavage fragment with proteinase K, absent in controls .

-

Fluorescence spectroscopy : this compound shifts ERα’s emission spectrum, indicating direct interaction .

Functional Impact :

-

Inhibits ERα-mediated gene transcription.

-

Disrupts ERα’s extranuclear signaling, redirecting it to stress pathways .

Inhibition of Multidrug Resistance (MDR) Proteins

This compound counteracts drug efflux by MDR pumps via ATP depletion:

-

ATP levels : Drop by 60% within 2 hours, starving MDR pumps .

-

Synergy with chemotherapy : Restores efficacy of paclitaxel and doxorubicin in resistant ovarian cancer models .

Therapeutic Data :

| Model | This compound Effect | Source |

|---|---|---|

| Drug-resistant tumors | 70% reduction in tumor growth vs control |

Selectivity for Cancer Cells

This compound’s lethality is amplified in cancer cells due to:

This compound’s unique mechanism—hijacking ERα to hyperactivate stress pathways—positions it as a promising candidate against therapy-resistant cancers. Its dual action on UPR and MDR pumps underscores its potential in combinatorial regimens. Further studies are needed to optimize its pharmacokinetics and toxicity profile for clinical translation.

Wissenschaftliche Forschungsanwendungen

Breast Cancer

In preclinical studies using mouse xenograft models, BHPI demonstrated remarkable efficacy against drug-resistant ERα-positive breast cancer cells. Treatment with this compound led to substantial tumor regression, with a significant reduction in tumor weight compared to control groups. Specifically, a dosage of 15 mg/kg resulted in tumor regression in 48 out of 52 tumors observed . This highlights this compound's potential as a promising agent for overcoming resistance in late-stage breast cancer.

Ovarian Cancer

Similar results were observed in ovarian cancer models. This compound not only inhibited cell proliferation but also restored drug sensitivity in multidrug-resistant cell lines. In combination with other chemotherapeutic agents like paclitaxel, this compound enhanced the overall therapeutic effect, suggesting its utility as an adjunct treatment to improve outcomes in resistant ovarian cancers .

Case Study 1: ERα-Positive Breast Cancer

A study published in Nature illustrated this compound's ability to hyperactivate the UPR, leading to ATP depletion and subsequent necrosis in ERα-positive cancer cells. The sustained activation of this pathway was shown to be lethal, contrasting with traditional treatments that often rely on transient inhibition .

Case Study 2: Drug Resistance Restoration

Another research effort highlighted this compound's role in restoring sensitivity to chemotherapy drugs in MDR1-overexpressing cells. This finding suggests that this compound could be effectively used to counteract drug resistance mechanisms commonly seen in various cancers .

Comparative Analysis of this compound Applications

Wirkmechanismus

BHPI exerts its effects by directly interacting with estrogen receptor alpha and noncompetitively inhibiting estrogen receptor alpha-regulated gene expression. This interaction leads to the rapid hyperactivation of phospholipase C gamma on the plasma membrane in estrogen receptor alpha-positive cancer cells, producing inositol 1,4,5-triphosphate. This, in turn, opens endoplasmic reticulum inositol 1,4,5-triphosphate receptor calcium channels, leading to a rapid depletion of endoplasmic reticulum calcium stores. This compound alters the usual effect of estrogen-estrogen receptor alpha, causing severe and prolonged activation of the unfolded protein response, transforming it from a protective to a toxic response .

Vergleich Mit ähnlichen Verbindungen

BHPI ist einzigartig in seiner Fähigkeit, eine anhaltende Aktivierung der unfolded protein response zu induzieren und die Proteinsynthese zu hemmen. Zu den ähnlichen Verbindungen gehören:

Tamoxifen: Ein selektiver Östrogenrezeptor-Modulator, der zur Behandlung von Östrogenrezeptor-positivem Brustkrebs eingesetzt wird.

Fulvestrant: Ein Östrogenrezeptor-Antagonist, der zur Behandlung von hormonrezeptor-positivem metastasiertem Brustkrebs eingesetzt wird.

Raloxifen: Ein weiterer selektiver Östrogenrezeptor-Modulator, der zur Vorbeugung und Behandlung von Osteoporose bei postmenopausalen Frauen eingesetzt wird .

This compound zeichnet sich durch seine nicht-kompetitive Hemmung des Östrogenrezeptors Alpha und seine Fähigkeit aus, eine toxische unfolded protein response zu induzieren, was es zu einem wertvollen Werkzeug in der Krebsforschung macht .

Biologische Aktivität

BHPI (4-hydroxy-2-(4-(trifluoromethyl)phenyl)-6-methylphenol) is a potent small molecule that functions primarily as an estrogen receptor alpha (ERα) inhibitor. Its biological activity has garnered significant attention, particularly in the context of drug-resistant cancers, making it a candidate for further therapeutic exploration.

This compound operates through a unique mechanism that involves the hyperactivation of the unfolded protein response (UPR). This mechanism is characterized by:

- Inhibition of ERα Activity : this compound selectively blocks the proliferation of ERα-positive cancer cells, including breast and ovarian cancer cells that are often resistant to conventional therapies. It achieves this by inhibiting nuclear estrogen-regulated gene expression, which is crucial for cancer cell growth and survival .

- Sustained UPR Activation : Unlike traditional UPR activators that induce apoptosis, this compound leads to a sustained activation of the anticipatory UPR. This results in ATP depletion and cell death through a necrosis-like mechanism rather than apoptosis. The hyperactivation of UPR arms causes significant cellular stress, leading to membrane disruption and leakage of intracellular contents .

- Calcium Signaling : this compound triggers the production of inositol 1,4,5-triphosphate (IP3), which opens calcium channels in the endoplasmic reticulum (ER). This leads to a rapid depletion of intracellular calcium stores, further contributing to cellular stress and death .

Research Findings

Several studies have elucidated the biological activity of this compound through various experimental approaches:

Table 1: Summary of Key Findings on this compound's Biological Activity

Case Studies

- In Vivo Tumor Regression : In a study involving mouse models with ERα-positive tumors, administration of this compound resulted in significant tumor regression within a short time frame. The compound's ability to induce cell death in drug-resistant cancer cells highlights its potential as a novel therapeutic agent .

- Cell Line Studies : Research using various cancer cell lines demonstrated that this compound effectively inhibits cell proliferation across multiple ERα-positive models. For instance, MCF-7 and T47D breast cancer cell lines showed marked sensitivity to this compound treatment, with significant reductions in cell viability observed .

Eigenschaften

IUPAC Name |

3,3-bis(4-hydroxyphenyl)-7-methyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3/c1-13-3-2-4-18-19(13)22-20(25)21(18,14-5-9-16(23)10-6-14)15-7-11-17(24)12-8-15/h2-12,23-24H,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABLAHMQSQFDHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(C(=O)N2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397487 | |

| Record name | 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56632-39-4 | |

| Record name | 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.